

Spectroscopic Data of 3-(3-Bromo-4-fluorophenoxy)azetidine

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Compound of Interest

Compound Name: 3-(3-Bromo-4-fluorophenoxy)azetidine

Cat. No.: B7974815

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Content Type: Technical Characterization Guide Subject: **3-(3-Bromo-4-fluorophenoxy)azetidine** (Free Base & HCl Salt) CAS (Analogous): 1203798-80-4 (Fluorophenyl analog reference)

Core Directive: Structural Identity & Significance

This compound features an azetidine ring—a four-membered nitrogen heterocycle—linked via an ether bond to a di-halogenated phenyl ring. The 3-bromo-4-fluorophenoxy moiety serves as a dual-purpose handle: the fluorine atom blocks metabolic oxidation at the para-position, while the bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Chemical Structure Analysis[1][2][3]

- Azetidine Core: High ring strain (~26 kcal/mol) results in distinct NMR splitting patterns and puckering effects.
- Ether Linkage (C-O-C): Deshields the C3-proton of the azetidine, shifting it significantly downfield.

- Halogenation Pattern: The 3-Br, 4-F substitution creates a unique isotopic signature in Mass Spectrometry and specific coupling constants in

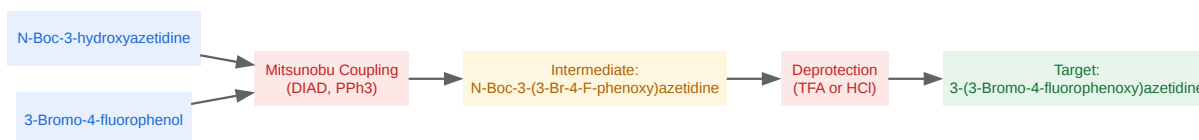
¹H NMR (

).

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (e.g., triphenylphosphine oxide from Mitsunobu conditions) often contaminate the crude product.

Synthesis Workflow (Graphviz)



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Figure 1: Standard synthetic route via Mitsunobu coupling followed by acid-mediated deprotection.

Spectroscopic Characterization Data

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

(Preferred for HCl salts to prevent exchange of amine protons). Frequency: 400 MHz.[1]

The spectrum is dominated by the deshielding effect of the oxygen on the azetidine C3 position and the asymmetric substitution of the aromatic ring.

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment
NH	9.20 - 9.40	br s	2H	-	Azetidinium NH (Salt form)
Ar-H2	7.35	dd	1H		Aromatic (Ortho to Br/O)
Ar-H5	7.38	t (approx)	1H		Aromatic (Ortho to F)
Ar-H6	6.95	ddd	1H		Aromatic (Ortho to O)
Az-H3	5.05 - 5.15	m (tt)	1H		Azetidine Methine (O- CH)
Az-H2/4	4.40 - 4.50	m	2H	-	Azetidine CH (Face A)
Az-H2/4	3.95 - 4.05	m	2H	-	Azetidine CH (Face B)

Key Diagnostic Signals:

- The "Butterfly" Pattern: The azetidine protons (H2/H4) often appear as two distinct multiplets due to ring puckering and the electron-withdrawing effect of the protonated amine.
- Aromatic Fingerprint: The H5 proton appears as a pseudo-triplet due to overlapping coupling with the Fluorine () and the adjacent H6 proton.

B. Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-

Carbon Type	Shift (, ppm)	Assignment	Note
C-F (Ar)	~154.0	C-4 (Aromatic)	Doublet (Hz)
C-O (Ar)	~153.5	C-1 (Aromatic)	Deshielded by Oxygen
C-H (Ar)	~118.0	C-6 (Aromatic)	-
C-H (Ar)	~117.5	C-5 (Aromatic)	Doublet (Hz)
C-H (Ar)	~115.0	C-2 (Aromatic)	-
C-Br (Ar)	~109.0	C-3 (Aromatic)	Shielded by Bromine
C-O (Az)	~68.5	C-3 (Azetidine)	Methine
C-N (Az)	~50.5	C-2, C-4 (Azetidine)	Methylene

C. Mass Spectrometry (LC-MS)

Ionization: Electrospray Ionization (ESI+).

- Molecular Formula: C

H

BrFNO

- Exact Mass: 244.98

- Observed Ions:

- [M+H]
: 246.0 / 248.0 (1:1 ratio)
- Pattern: The presence of one Bromine atom creates a distinct 1:1 doublet separated by 2 mass units (
Br and
Br).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

- Solvent Choice: Use DMSO-
for HCl or TFA salts to ensure solubility and sharpen exchangeable proton signals. Use CDCl₃ only for the free base.
- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove insoluble inorganic salts (e.g., NaCl) from the neutralization step.

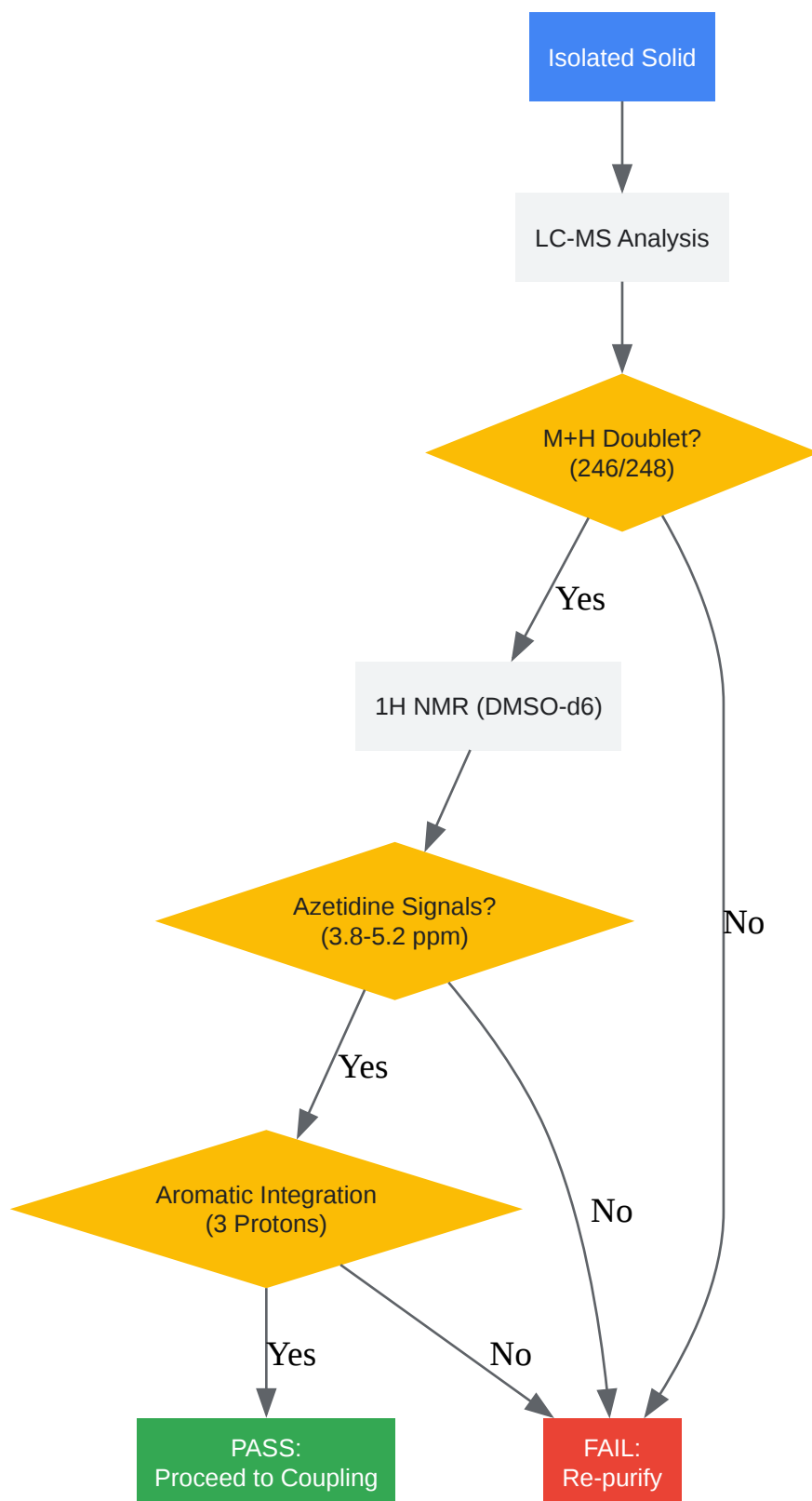
Protocol 2: Purity Assessment (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm). Mobile Phase:

- A: Water + 0.1% Formic Acid
- B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide/Amine backbone).

Quality Control Logic (Graphviz)

This diagram illustrates the decision logic for validating the synthesized compound.



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Figure 2: Step-by-step Quality Control decision matrix.

References

- PubChem.3-(4-Fluorophenoxy)azetidine | C9H10FNO.[2] National Library of Medicine. Available at: [\[Link\]](#)
- Billotte, S. (2009). Synthesis of 3-fluoroazetidines and 3-fluoropyrrolidines. Arkivoc. Available at: [\[Link\]](#)
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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. PubChemLite - 3-(4-fluorophenoxy)azetidine hydrochloride (C9H10FNO) [pubchemlite.lcsb.uni.lu]
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